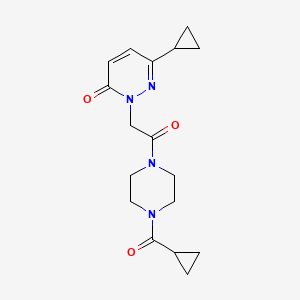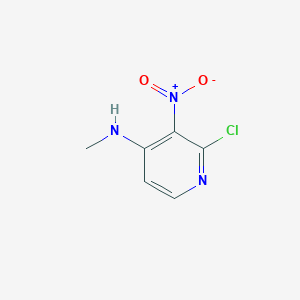![molecular formula C25H26N4O3S2 B2498350 N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-79-6](/img/structure/B2498350.png)
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step chemical reactions, targeting the introduction of various functional groups to achieve the desired molecular architecture. For instance, the synthesis of substituted benzamides with aminothiazole or pyridine components has been explored to produce potent and selective inhibitors with desired biological activities (Borzilleri et al., 2006). These methodologies can provide a framework for the synthesis of the target molecule by applying similar synthetic routes and modifications.
Molecular Structure Analysis
Structural analysis of benzamide derivatives is critical for understanding their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly employed to elucidate their molecular structure. For example, the crystal structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been determined, providing insight into their molecular conformation and intermolecular interactions (Artheswari et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including C-H bond activation and substitution reactions, which are pivotal for introducing different substituents or modifying the molecule (Chen et al., 2023). These reactions are essential for the synthesis of diverse derivatives and exploring their chemical properties.
Scientific Research Applications
VEGF Inhibition and Anticancer Activity
- The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This characteristic makes it a potential candidate for cancer treatment, particularly in lung and colon carcinoma, as demonstrated in xenograft models (Borzilleri et al., 2006).
Antimalarial and Antiviral Properties
- A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including this compound, in antimalarial activity. This research also highlighted its potential as a COVID-19 drug through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial and Antifungal Applications
- Research has been conducted on N-(benzo[d]thiazol-2-yl)-benzamide derivatives for their antibacterial and antifungal properties. This includes potential applications against a variety of bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity (Patel & Patel, 2015).
Molecular Structure and Fluorescence Properties
- The compound's molecular structure and fluorescence properties have been studied, highlighting its potential in developing fluorescent probes or agents for various scientific applications (Vellaiswamy & Ramaswamy, 2017).
Supramolecular Gelators
- This compound has been part of a study exploring N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. These findings are significant for understanding the role of methyl functionality and non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Catalytic Activity in Olefin Oxidation
- Dioxidovanadium(V) complexes containing this compound were studied for their catalytic activity in the oxidation of olefins. This research is crucial for developing new catalysts in organic synthesis (Ghorbanloo et al., 2017).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure of this compound have been analyzed, providing insights into its chemical properties and potential applications in materials science (Artheswari et al., 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-4-17-28(2)34(31,32)21-14-12-19(13-15-21)24(30)29(18-20-9-7-8-16-26-20)25-27-22-10-5-6-11-23(22)33-25/h5-16H,3-4,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPZZIBDBPGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)
![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)





![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)